molecular formula C11H22F2OSi B13755810 (Difluoroacetyl)tris(isopropyl)silane

(Difluoroacetyl)tris(isopropyl)silane

Cat. No.: B13755810
M. Wt: 236.37 g/mol
InChI Key: NXWPMQAQSPHWBO-UHFFFAOYSA-N
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Description

(Difluoroacetyl)tris(isopropyl)silane is an organosilicon compound with the molecular formula C11H22F2OSi. It is a specialized chemical used in various fields of research and industry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Difluoroacetyl)tris(isopropyl)silane typically involves the reaction of difluoroacetyl chloride with tris(isopropyl)silane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Difluoroacetyl)tris(isopropyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes or silanols.

    Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Difluoroacetyl)tris(isopropyl)silane is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds .

Biology

In biological research, the compound is used in the synthesis of bioactive molecules and as a tool for studying silicon-based biochemistry .

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .

Industry

Industrially, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the development of advanced materials .

Mechanism of Action

The mechanism of action of (Difluoroacetyl)tris(isopropyl)silane involves its ability to form stable carbon-silicon bonds. The difluoroacetyl group enhances the reactivity of the silicon center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Triisopropylsilane: An organosilicon compound used as a reducing agent in organic synthesis.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

Uniqueness

(Difluoroacetyl)tris(isopropyl)silane is unique due to the presence of the difluoroacetyl group, which imparts distinct reactivity and properties compared to other similar silanes. This makes it particularly valuable in specialized applications where such reactivity is desired .

Properties

Molecular Formula

C11H22F2OSi

Molecular Weight

236.37 g/mol

IUPAC Name

2,2-difluoro-1-tri(propan-2-yl)silylethanone

InChI

InChI=1S/C11H22F2OSi/c1-7(2)15(8(3)4,9(5)6)11(14)10(12)13/h7-10H,1-6H3

InChI Key

NXWPMQAQSPHWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)C(=O)C(F)F

Origin of Product

United States

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